2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidine class, characterized by a fused pyridine-pyrimidine core. Key structural features include:
- 8-Methyl substituent: Steric and electronic effects may modulate receptor binding.
- 4-Oxo group: Stabilizes the pyrimidine ring and contributes to resonance stabilization.
- N-(Pyridin-4-ylmethyl)carboxamide: A polar substituent that may improve bioavailability and target specificity via π-π stacking or hydrogen bonding with biological targets.
Properties
IUPAC Name |
2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-10-4-7-20-12(8-10)19-15(22)13(16(20)23)14(21)18-9-11-2-5-17-6-3-11/h2-8,22H,9H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDWKFOKCLMVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidine core. One common approach is the condensation of appropriate pyridine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of catalysts to improve reaction efficiency and yield is common, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group.
Reduction: : The carbonyl group can be reduced to a hydroxyl group.
Substitution: : The pyridine or pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄), while nucleophilic substitution reactions may involve alkyl halides or amines.
Major Products Formed
Oxidation: : Formation of 2-oxo derivatives.
Reduction: : Formation of 2-hydroxy derivatives.
Substitution: : Formation of various substituted pyrido[1,2-a]pyrimidines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes include condensation reactions involving pyridine and pyrimidine derivatives under controlled conditions. Advanced purification techniques such as chromatography are essential to obtain high-purity compounds suitable for research applications.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. In vitro assays have shown that it exhibits a dose-dependent cytotoxic effect on lung adenocarcinoma (A549) cells, comparable to standard chemotherapeutic agents like cisplatin.
Table 1: Anticancer Activity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
At a concentration of 100 µM, the viability of A549 cells significantly decreased, indicating strong anticancer activity.
Antimicrobial Activity
The compound has also shown notable antimicrobial properties against various pathogens. Controlled studies indicated effective inhibition of multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
In tests against Klebsiella pneumoniae and Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Staphylococcus aureus | 32 |
These results suggest that the compound holds promise as a potential antimicrobial agent.
Antiviral Activity
Preliminary research indicates that the compound may possess antiviral properties. In studies against viruses such as West Nile Virus and Dengue Virus, it exhibited low cytotoxicity and significant antiviral activity.
Table 3: Antiviral Activity Results
| Virus | Cytotoxicity (CC50) | Inhibition Concentration (IC50) |
|---|---|---|
| West Nile Virus | >100 µg/mL | 25 µg/mL |
| Dengue Virus | >100 µg/mL | 30 µg/mL |
These findings warrant further investigation into its mechanisms of action.
Mechanism of Action
The mechanism by which 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved would depend on the biological context in which the compound is used. For example, in drug development, it may inhibit or activate certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Key Structural and Functional Differences
Substituent Position: Methyl group: Position 8 (target compound) vs. 6 or 9 (analogs). Methyl at position 6 (e.g., CID 3079289) correlates with gastroprotection, while position 9 () aligns with bioisosteric replacement of quinolone cores for analgesia . Carboxamide substituents: Pyridin-4-ylmethyl (target) vs. 4-chlorophenyl (CID 3079289) or benzyl (). Aromatic substituents with electron-withdrawing groups (e.g., Cl, CF₃) enhance antimalarial activity, while bulky groups (cyclopentyl) improve gastroprotection .
Biological Activity Trends: Antimalarial: Fluorinated benzyl groups (Compound 21, IC₅₀ = 33 μM) show moderate activity due to enhanced lipophilicity and target binding . Analgesic: N-Benzyl derivatives with 9-methyl substitution () exhibit potent activity, likely via bioisosteric mimicry of 4-hydroxyquinolin-2-ones in pain pathways . Gastroprotective: 6-Methyl and N-cyclopentyl groups () reduce gastric lesions by 70% in rat models, suggesting steric protection of mucosal targets .
Physicochemical Properties :
- The pyridin-4-ylmethyl group in the target compound may improve solubility compared to chlorophenyl or benzyl analogs due to increased polarity .
- Molecular weights range from 282.26 (N-2-pyridinyl analog) to 394.43 (benzothiazole derivatives), with higher weights correlating with reduced bioavailability .
Biological Activity
2-Hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, known for its complex structure and diverse biological activities, has garnered attention in recent research. This compound belongs to the pyrido[1,2-a]pyrimidine class, which is recognized for its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 310.31 g/mol. Its structure includes a hydroxyl group at the 2-position, a methyl group at the 8-position, and a carboxamide group at the 3-position, contributing to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.31 g/mol |
| CAS Number | 886897-50-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. By inhibiting DHFR, this compound reduces the availability of tetrahydrofolate necessary for pyrimidine synthesis, which can lead to antiproliferative effects in rapidly dividing cells such as cancer cells .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against human cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .
- Antimicrobial Properties : The presence of a pyridine moiety enhances its potential for antimicrobial activity. Some studies suggest that related compounds show efficacy against bacterial strains and may be explored further as potential antibiotics .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes like DHFR positions it as a candidate for drug development aimed at treating conditions related to folate metabolism dysfunctions.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of pyrido[1,2-a]pyrimidine derivatives, researchers found that modifications at the N8 position significantly influenced biological activity. Compounds with ethyl substitutions exhibited four-fold greater activity compared to their methylated counterparts. This suggests that structural variations can dramatically affect therapeutic efficacy .
Case Study 2: Antimicrobial Activity
A comparative analysis of various pyrido derivatives revealed that certain modifications enhanced antimicrobial potency against Gram-positive bacteria. The study indicated that the introduction of specific functional groups could optimize interactions with bacterial enzymes, leading to increased inhibition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
